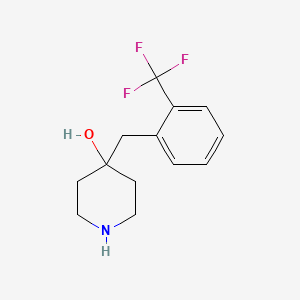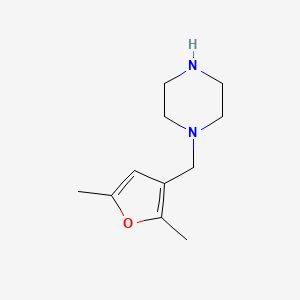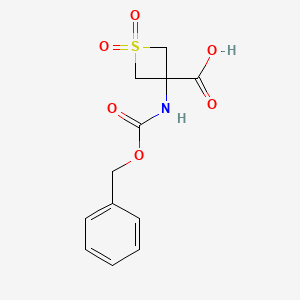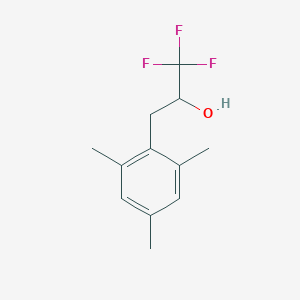
1,1,1-Trifluoro-3-mesitylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-mesitylpropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and mesityl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-mesitylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-mesitylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-mesitylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-mesitylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another trifluoromethylated alcohol with similar properties but different applications.
2,2,2-Trifluoroethanol: A simpler trifluoromethyl alcohol used in protein studies and as a solvent.
1,1,1-Trifluoro-2-methylpropan-2-ol: A related compound with a different substitution pattern on the propanol backbone.
Uniqueness
1,1,1-Trifluoro-3-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts additional steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from other trifluoromethylated alcohols.
Properties
Molecular Formula |
C12H15F3O |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H15F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5,11,16H,6H2,1-3H3 |
InChI Key |
ICLUXKKTCIZSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
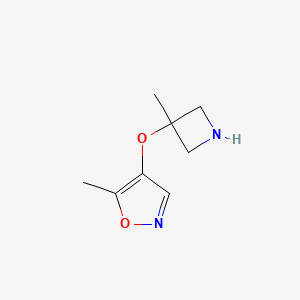
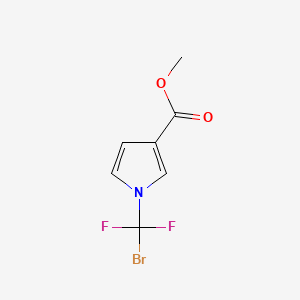
amine](/img/structure/B13611459.png)

![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)

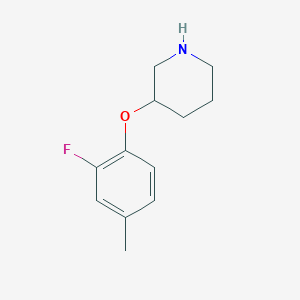
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)
